![molecular formula C24H28N4O4S2 B2719515 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide CAS No. 689763-08-4](/img/no-structure.png)

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

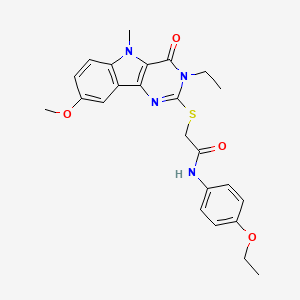

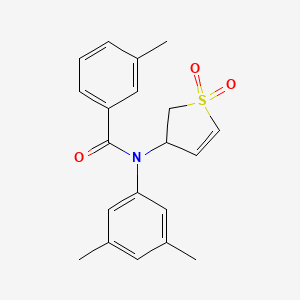

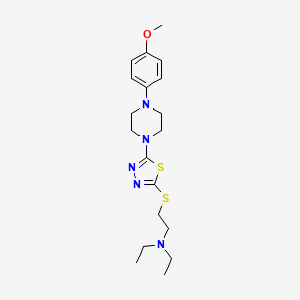

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.

BenchChem offers high-quality N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization of New Quinazolines

Researchers have synthesized various quinazoline derivatives with potential antimicrobial properties. For instance, compounds have been developed that react with hydrazine hydrate to form carboxamide derivatives, which are then converted into thioxo methyl-amides. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Cyclization Techniques

The cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step has been explored to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. These methods demonstrate the versatility of cyclization techniques in creating complex molecular structures, including those involving the compound (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Antimicrobial and Pharmacological Screening

The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has shown significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the compound's potential in contributing to the development of new therapeutic agents with diverse pharmacological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Quinazoline Derivatives as Tyrosine Kinase Inhibitors

New quinazolinone-based derivatives have been synthesized and evaluated as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These compounds have shown cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Mécanisme D'action

Target of Action

The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide' involves the reaction of two key starting materials, 4-(aminosulfonyl)benzylamine and 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid, followed by a series of chemical transformations to yield the final product. The synthesis pathway involves protection and deprotection steps to selectively modify the functional groups of the starting materials, as well as coupling reactions to join the two key intermediates together.", "Starting Materials": [ "4-(aminosulfonyl)benzylamine", "4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid", "Protecting and deprotecting reagents and solvents" ], "Reaction": [ "Protection of the amine group of 4-(aminosulfonyl)benzylamine using a suitable protecting group such as Boc or Fmoc", "Coupling of the protected amine intermediate with 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid using a coupling reagent such as HATU or EDC to yield the protected intermediate", "Deprotection of the amine group using a suitable deprotecting reagent such as TFA or HCl to yield the intermediate with a free amine group", "Coupling of the free amine intermediate with 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid using a coupling reagent such as HATU or EDC to yield the final product", "Purification of the final product using standard techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

689763-08-4 |

Nom du produit |

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide |

Formule moléculaire |

C24H28N4O4S2 |

Poids moléculaire |

500.63 |

Nom IUPAC |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32) |

Clé InChI |

KDLSFPBOHDGNRA-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

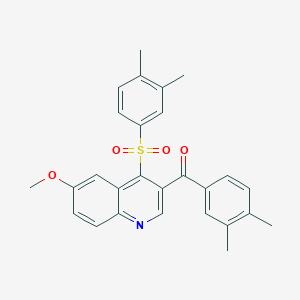

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)

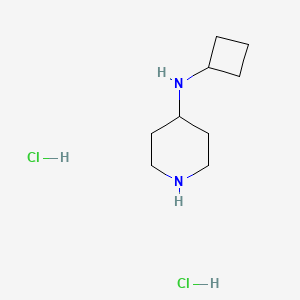

![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)

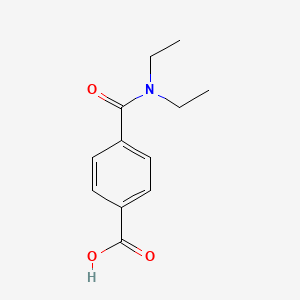

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)

![N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719451.png)